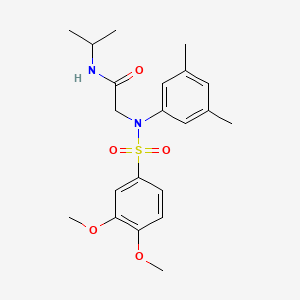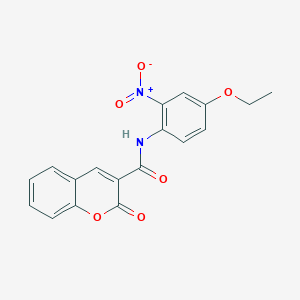
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-propan-2-ylacetamide is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-propan-2-ylacetamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-propan-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that require modulation of specific biochemical pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-propan-2-ylacetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating downstream signaling pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(4-fluorophenyl)acetamide
- 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(3-methoxypropyl)acetamide
Uniqueness
Compared to similar compounds, 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-propan-2-ylacetamide may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activity. These differences can make it more suitable for certain applications, highlighting its importance in scientific research and industrial processes.
Propiedades
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-14(2)22-21(24)13-23(17-10-15(3)9-16(4)11-17)29(25,26)18-7-8-19(27-5)20(12-18)28-6/h7-12,14H,13H2,1-6H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJDSFQHPYDBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[6-Hydroxy-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]diazenyl]benzenesulfonic acid](/img/structure/B5091281.png)
![[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5091294.png)

![1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine](/img/structure/B5091311.png)

![4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol](/img/structure/B5091315.png)
![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)


![Ethyl 4-[(4-methoxyphenyl)methyl]-1-(3-methylsulfanylpropanoyl)piperidine-4-carboxylate](/img/structure/B5091332.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
